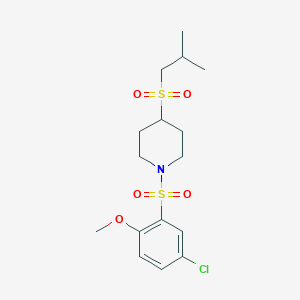
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by the presence of both sulfonyl and piperidine functional groups
Preparation Methods
The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonyl piperidine intermediate. This intermediate is then further reacted with isobutylsulfonyl chloride to yield the final product. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups under specific conditions.
Scientific Research Applications
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can be compared with other similar compounds, such as:
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-methylpiperidine: This compound has a similar structure but with a methyl group instead of an isobutyl group, leading to different chemical and biological properties.
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-ethylpiperidine: The presence of an ethyl group instead of an isobutyl group can affect the compound’s reactivity and interactions with biological targets.
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-phenylpiperidine: The phenyl group introduces aromaticity, which can significantly alter the compound’s properties and applications.
Biological Activity
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20ClN2O4S2
- Molecular Weight : 392.91 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of the compound can be categorized into various therapeutic areas, particularly focusing on its interaction with adrenergic receptors and potential anti-cancer properties.
1. Adrenergic Receptor Modulation
Recent studies have indicated that compounds similar to this compound may act as modulators of beta-adrenergic receptors, particularly the beta-3 subtype. These receptors play a crucial role in metabolic regulation and cardiovascular health.
Table 1: Summary of Adrenergic Receptor Modulation Studies
2. Anti-Cancer Activity
Preliminary research suggests that this compound may exhibit anti-cancer properties through induction of apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell cycle arrest and programmed cell death.
Table 2: Anti-Cancer Mechanisms
Case Studies
Several case studies have been documented that highlight the efficacy of related compounds in clinical settings.
Case Study 1: Cardiac Function Improvement
In a study involving rats with induced heart failure, administration of a related sulfonamide compound improved left ventricular function significantly, demonstrating the potential cardiovascular benefits of compounds targeting beta-3 adrenergic receptors .
Case Study 2: Cancer Cell Line Testing
A series of in vitro tests on various cancer cell lines (e.g., breast and prostate cancer) revealed that derivatives of this compound effectively inhibited cell proliferation and induced apoptosis, suggesting promising anti-cancer activity .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO5S2/c1-12(2)11-24(19,20)14-6-8-18(9-7-14)25(21,22)16-10-13(17)4-5-15(16)23-3/h4-5,10,12,14H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFVXWFEEPUENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














